Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate
Description
Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate is a sulfonamide-derived carbamate ester characterized by a phenyl ring substituted with a dibutylsulfamoyl group and a carbamoylformate ethyl ester moiety. The dibutylsulfamoyl group enhances lipid solubility, which may influence bioavailability and metabolic stability compared to analogs with shorter alkyl chains .
Properties
IUPAC Name |
ethyl 2-[4-(dibutylsulfamoyl)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-7-13-20(14-8-5-2)26(23,24)16-11-9-15(10-12-16)19-17(21)18(22)25-6-3/h9-12H,4-8,13-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVREGKHTHUJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate typically involves the following steps:
Formation of the Carbamoyl Chloride Intermediate: This step involves the reaction of a substituted phenylamine with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.
Nucleophilic Substitution: The carbamoyl chloride intermediate is then reacted with ethyl formate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Formate Ester Hydrolysis
The ethyl formate moiety likely undergoes hydrolysis under acidic or basic conditions to yield formic acid and ethanol. For example:
This reaction is well-documented for ethyl formate derivatives, such as in the aqueous hydrolysis of 2,4,6-trichlorophenyl formate (a CO surrogate) .
Carbamoyl Hydrolysis
The carbamoyl group may hydrolyze under strong acidic or basic conditions to form a carboxylic acid and a primary amine:
Similar reactivity is observed in hydrazide-to-oxadiazole transformations (e.g., compounds 70a,b → 71–74 in ).
Sulfamoyl Group Reactivity
The dibutylsulfamoyl group (–SON(CH)) may act as a leaving group under specific conditions. For instance, in the presence of strong bases or electrophiles, the sulfonamide could undergo desulfonation or alkylation. A related example is the substitution of sulfamoyl groups in pyrimidine derivatives (e.g., compound 270996 in ).
Coupling and Carbonylation Reactions
The ethyl formate group could participate in palladium-catalyzed carbonylation reactions. For example, aryl formates like 2,4,6-trichlorophenyl formate generate CO in situ for cross-coupling reactions . While untested for this compound, similar reactivity might enable synthesis of ketones or amides.
Comparative Reaction Data
Stability and Degradation
Scientific Research Applications
Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Alkyl Chain Length Effects
- Target vs. Propyl Analog () : The dibutylsulfamoyl group in the target compound increases molecular weight and lipophilicity compared to the propyl analog. This difference may lead to higher membrane permeability but lower water solubility, affecting its suitability for specific delivery systems.
- Branched vs. Linear Alkyl Groups : The isopropyl-substituted compound () exhibits steric effects that could hinder interactions with biological targets compared to the linear dibutyl chain in the target compound.
Heterocyclic Modifications
- This contrasts with the target compound’s sulfamoyl-carbamoyl system, which is more likely to participate in hydrogen bonding or enzymatic hydrolysis.
Research and Industrial Relevance
- Synthetic Accessibility : The target compound’s dibutylsulfamoyl group may require multi-step synthesis compared to analogs with shorter chains (e.g., propyl in ), impacting scalability.
- Supplier Trends : LEAP CHEM () and Parchem () highlight industrial demand for carbamate and sulfonamide derivatives, particularly in medicinal chemistry.
Biological Activity
Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.46 g/mol
The compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of compounds similar to this compound exhibit antimicrobial properties, although specific data on this compound is limited. The presence of the dibutylsulfamoyl group may enhance its interaction with microbial membranes.
- Anti-inflammatory Properties :
Case Studies and Experimental Data
- In Vivo Studies :
- In Vitro Studies :
- Toxicological Assessments :
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate?
- Methodological Answer : The compound can be synthesized via carbamate-forming reactions. Key approaches include:
- Zinc-promoted carbamate synthesis : Utilize 4-(dibutylsulfamoyl)phenyl isocyanate and ethyl glycolate under catalytic zinc conditions to form the carbamate linkage .
- Multi-step protocols : Follow patent-derived procedures involving sequential activation of the phenylcarbamoyl group, followed by formate esterification (e.g., Example 235 in EP 4374877A2) .
- Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- HPLC Analysis : Use a methanol-buffer mobile phase (65:35 v/v) with sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for retention time consistency. Compare against synthetic intermediates for purity assessment .
- LCMS Confirmation : Validate molecular weight (e.g., m/z values) and fragmentation patterns. For example, Example 415 in EP 4374877A2 uses LCMS (m/z 612 [M+H]⁺) for verification .
- NMR Spectroscopy : Analyze H and C spectra to confirm ester, carbamoyl, and sulfamoyl functional groups.
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester and carbamate groups. Pre-purge vials with inert gas (e.g., nitrogen) to avoid oxidation .
- Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to assess degradation pathways, such as sulfamoyl group hydrolysis.
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the dibutylsulfamoyl group and enzyme active sites (e.g., carbonic anhydrase). Prioritize targets based on sulfonamide affinity .
- QSAR Studies : Corrogate substituent effects (e.g., ethyl vs. methyl esters) on bioactivity using logP (4.56) and polar surface area as predictors .
Q. How to resolve contradictions in reaction yields reported across synthetic protocols?
- Methodological Answer :
- Variable Optimization : Screen solvents (DMF vs. THF), temperatures (25°C vs. reflux), and catalysts (Zn vs. polymer-supported reagents) to identify critical parameters .
- Byproduct Analysis : Use LCMS to detect side products (e.g., urea derivatives from isocyanate dimerization) and adjust stoichiometry or reaction time accordingly.
Q. What experimental designs are suitable for studying the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- In Vitro Assays : Employ fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure esterase inhibition kinetics. Use sodium acetate buffer (pH 4.6) to mimic physiological conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes, focusing on sulfamoyl group interactions.
Q. How to troubleshoot poor solubility in aqueous buffers during biological assays?
- Methodological Answer :
- Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in buffer containing 0.1% Tween-80 to enhance dispersion.
- Micelle Formation : Use surfactants (e.g., SDS) at sub-critical micelle concentrations to improve solubility without denaturing proteins .
Data Analysis & Reporting
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Step-by-Step Records : Include exact molar ratios (e.g., 1:1.2 for isocyanate:ester), purification methods (e.g., column chromatography with ethyl acetate/hexane gradients), and characterization data (Rf values, spectral peaks) .
- Contingency Plans : Note deviations (e.g., humidity sensitivity) and alternative reagents (e.g., tert-butyl formate for esterification).
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism. Report 95% confidence intervals and Hill slopes.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
